molecular formula C6H12N2O B14685496 (5e)-5-Imino-2,2-dimethylpyrrolidin-1-ol CAS No. 34211-69-3

(5e)-5-Imino-2,2-dimethylpyrrolidin-1-ol

Cat. No.: B14685496
CAS No.: 34211-69-3
M. Wt: 128.17 g/mol
InChI Key: XDFYBIJGVCDFJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5e)-5-Imino-2,2-dimethylpyrrolidin-1-ol is a chemical compound with a unique structure that includes a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5e)-5-Imino-2,2-dimethylpyrrolidin-1-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor molecule, followed by the introduction of the imino group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

(5e)-5-Imino-2,2-dimethylpyrrolidin-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(5e)-5-Imino-2,2-dimethylpyrrolidin-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (5e)-5-Imino-2,2-dimethylpyrrolidin-1-ol involves its interaction with specific molecular targets. The imino group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (5e)-2-Amino-5-(2-pyridinylmethylene)-1,3-thiazol-4(5H)-one: This compound has a similar imino group and pyrrolidine ring structure.

    Spiropyrrolidine derivatives: These compounds share the pyrrolidine ring and have been studied for their biological activity.

Uniqueness

(5e)-5-Imino-2,2-dimethylpyrrolidin-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

34211-69-3

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

1-hydroxy-5,5-dimethylpyrrolidin-2-imine

InChI

InChI=1S/C6H12N2O/c1-6(2)4-3-5(7)8(6)9/h7,9H,3-4H2,1-2H3

InChI Key

XDFYBIJGVCDFJG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=N)N1O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.